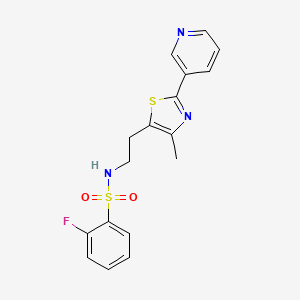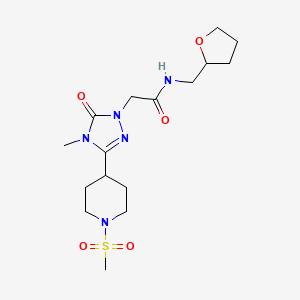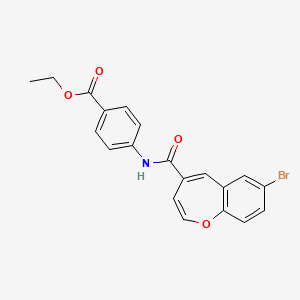
2-fluoro-N-(2-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-fluoro-N-(2-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)ethyl)benzenesulfonamide” is a complex organic molecule. It contains several functional groups, including a fluoropyridine, a thiazole, and a benzenesulfonamide .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The fluoropyridine and thiazole rings contribute to the compound’s aromaticity, while the sulfonamide group could participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing fluorine atom and the electron-donating methyl group . The sulfonamide group could also undergo various reactions, such as hydrolysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Fluoropyridines generally have reduced basicity and are less reactive than their chlorinated and brominated analogues . Thiazoles are aromatic and have both basic and acidic properties .Applications De Recherche Scientifique
Synthesis and Imaging Applications
- A study highlighted the synthesis of fluoromethyl analogs, including compounds similar to 2-fluoro-N-(2-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)ethyl)benzenesulfonamide, for use as ligands in imaging metabotropic glutamate subtype-5 receptors (mGluR5s) with positron emission tomography (PET). These compounds demonstrated high affinity and potency, with one analog labeled with fluorine-18 showing high uptake in mGluR5 receptor-rich brain regions upon intravenous injection into monkeys, indicating its potential as a PET radioligand for studying mGluR5 in human subjects (Siméon et al., 2007).
Chemical Sensing and Environmental Applications
- Another study developed a reaction-based fluorescent probe utilizing a design that includes elements similar to the 2-fluoro compound for the selective discrimination of thiophenols over aliphatic thiols. This probe showed high sensitivity and selectivity, with successful application in detecting thiophenols in water samples, demonstrating its potential in environmental and biological sciences (Wang et al., 2012).
Potential Therapeutic Applications
- Research on derivatives of benzenesulfonamides, similar to the 2-fluoro compound, synthesized as hypoglycemic agents, revealed significant antidiabetic activity. The structure-activity relationship (SAR) and in silico drug-relevant properties calculations supported their potential as leads for future drug discovery studies in the treatment of diabetes (Faidallah et al., 2016).
Anticancer and Antimicrobial Agents
- Novel pyridine-thiazole hybrid molecules, incorporating features similar to the 2-fluoro compound, showed high antiproliferative activity against a range of cancer cell lines. Certain derivatives demonstrated selectivity for cancer cells over normal cells, suggesting their potential as anticancer agents. The compounds' ability to induce genetic instability in tumor cells was highlighted as a possible mechanism of action (Ivasechko et al., 2022).
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of 2-fluoro-N-(2-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)ethyl)benzenesulfonamide are currently unknown. This compound is a complex molecule with several functional groups, including a fluoropyridine and a thiazole, which could potentially interact with various biological targets
Mode of Action
Given its structural features, it may interact with its targets through a variety of mechanisms, such as hydrogen bonding, hydrophobic interactions, or ionic interactions
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Based on its structure, it may potentially interfere with pathways involving fluoropyridines or thiazoles . More research is needed to determine the specific biochemical pathways this compound affects.
Pharmacokinetics
The presence of a fluorine atom could potentially enhance its bioavailability, as fluorine is often used in drug design to improve pharmacokinetic properties
Result of Action
The molecular and cellular effects of this compound are currently unknown. Given its potential interaction with various biological targets, it may have diverse effects at the molecular and cellular level
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules could potentially affect how this compound interacts with its targets . More research is needed to understand how these and other environmental factors influence the action of this compound.
Propriétés
IUPAC Name |
2-fluoro-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2S2/c1-12-15(24-17(21-12)13-5-4-9-19-11-13)8-10-20-25(22,23)16-7-3-2-6-14(16)18/h2-7,9,11,20H,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDSRJHIELIVQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CN=CC=C2)CCNS(=O)(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[1-(4-Methoxybenzyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B2567353.png)



![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2567361.png)

![2-{[4-(4-acetamidophenyl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2567365.png)

![(2,6-difluorophenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2567368.png)

![N-(4-ethoxyphenyl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene-12-carboxamide](/img/structure/B2567371.png)
![2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-N-[(4-fluorophenyl)methyl]-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2567372.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-oxo-4-phenylbutanamide](/img/structure/B2567374.png)

